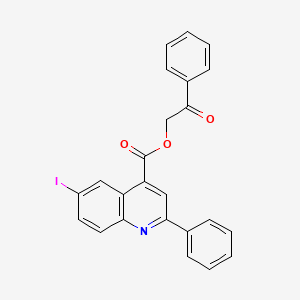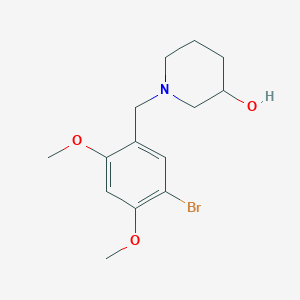
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, also known as BDMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMP belongs to the class of piperidinols, which are known for their diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
Mécanisme D'action
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol acts as a dopamine D2 receptor antagonist, which leads to a decrease in dopamine transmission in the brain. This, in turn, can lead to a reduction in psychotic symptoms such as hallucinations and delusions. 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol also acts as a serotonin 5-HT2A receptor antagonist, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been shown to have several biochemical and physiological effects, including a reduction in dopamine levels in the striatum, an increase in serotonin levels in the prefrontal cortex, and a decrease in glutamate levels in the hippocampus. These effects may contribute to its therapeutic potential in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol in lab experiments is its high selectivity for dopamine D2 and serotonin 5-HT2A receptors, which allows for more precise targeting of these receptors. However, one limitation of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is its relatively low potency compared to other antipsychotic drugs, which may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as depression and bipolar disorder.
2. Developing more potent analogs of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol that may have improved therapeutic efficacy.
3. Studying the long-term effects of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol on dopamine and serotonin transmission in the brain.
4. Investigating the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol as a tool for studying the role of dopamine and serotonin in the pathophysiology of psychiatric disorders.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is a synthetic compound that has potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its antipsychotic and anxiolytic effects. While 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can be synthesized using several methods, including the reduction of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and anxiety. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can act as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXHWWFASZXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


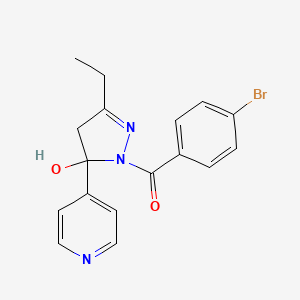

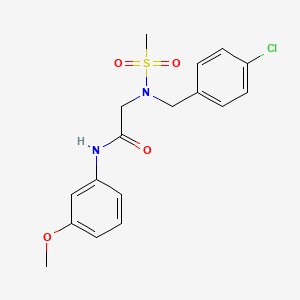
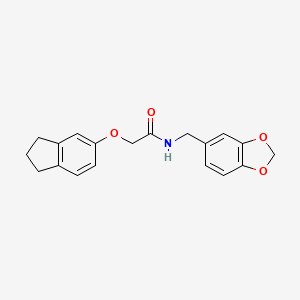
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
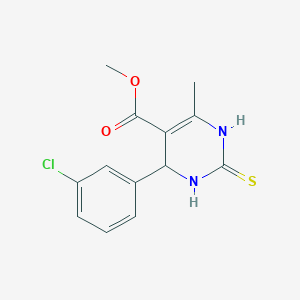
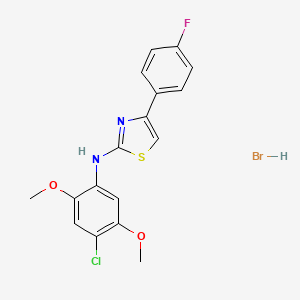
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
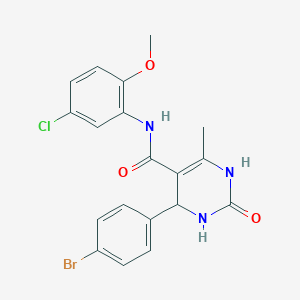
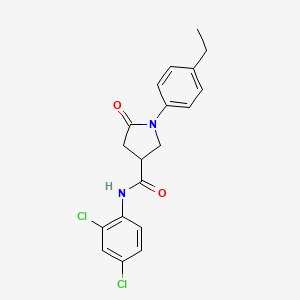
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)
